N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide

Anticancer Cytotoxicity Tetrazole derivatives

Researchers targeting solid tumors or purine metabolism pathways often face challenges in sourcing a single compound that simultaneously provides a metabolically stable tetrazole bioisostere, a reactive mercapto handle for derivatization, and proven enzyme inhibition. This exact compound eliminates the need for multiple surrogate scaffolds. - Demonstrates cytotoxicity against A-431 and TK-10 cell lines with IC50 values below doxorubicin, enabling direct SAR campaigns. - Acts as a competitive xanthine oxidase inhibitor, serving as a chemical probe for gout/hyperuricemia studies distinct from allopurinol. - Supplied at the industry-standard 98% purity, ensuring reproducible data across batches.

Molecular Formula C14H11N5OS
Molecular Weight 297.34 g/mol
CAS No. 63967-10-2
Cat. No. B1590854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
CAS63967-10-2
Molecular FormulaC14H11N5OS
Molecular Weight297.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=S)N=NN3
InChIInChI=1S/C14H11N5OS/c20-13(10-5-2-1-3-6-10)15-11-7-4-8-12(9-11)19-14(21)16-17-18-19/h1-9H,(H,15,20)(H,16,18,21)
InChIKeyKJOCCCCUKDDDDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide Overview


N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS 63967-10-2) is a synthetic small molecule characterized by a benzamide core linked to a 5-mercapto-1H-tetrazole moiety via a meta-substituted phenyl ring, with the molecular formula C14H11N5OS and a molecular weight of 297.34 g/mol . The compound exists in equilibrium with its thione tautomer, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]benzamide, and is supplied commercially with purities typically ranging from 95% to 98% . The tetrazole ring serves as a bioisostere of carboxylic acids, conferring enhanced metabolic stability while preserving hydrogen-bonding capacity, and the mercapto group provides a reactive handle for further derivatization and potential metal-coordination interactions .

Mercapto-tetrazole scaffold for metabolic stability studies
Reactive thiol handle supports derivatization and metal coordination
Commercial purity 95–98% suitable for reproducible research

Mercapto-tetrazole Benzamide: Irreplaceable Specificity


The unique combination of a mercapto-tetrazole group and a meta-substituted benzamide scaffold in N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS 63967-10-2) imparts distinct biological and physicochemical properties that are not recapitulated by structurally related compounds. While tetrazoles are widely used as carboxylic acid bioisosteres, the presence of the 5-mercapto substituent introduces additional reactivity and potential for metal chelation, distinguishing it from non-thiolated tetrazoles and simple benzamides . Furthermore, the specific substitution pattern (meta-linked phenyl ring) dictates the compound's three-dimensional conformation and target engagement profile; even minor positional isomer changes can drastically alter binding affinity and selectivity . Consequently, substituting this compound with a generic tetrazole or benzamide derivative—such as 1-phenyl-5-mercapto-tetrazole (PMT) or simple benzamides like procainamide—will not reproduce its reported enzyme inhibition profiles, cytotoxicity, or metabolic stability, underscoring the necessity of sourcing this exact CAS number for reproducible scientific studies .

Thiol reactivity Non-thiolated tetrazoles cannot replicate metal-chelation or derivatization chemistry, which may shift bioactivity.
Isomer specificity Positional isomers or different substitution patterns may drastically alter target binding and selectivity.
Class mismatch Simple benzamides lacking the tetrazole ring do not provide metabolic stability advantages, potentially confounding in vivo studies.

Mercapto-tetrazole Benzamide: Comparative Evidence


Anticancer Cytotoxicity vs. Doxorubicin

In vitro cytotoxicity studies demonstrate that N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide exhibits IC50 values below those of the standard chemotherapeutic doxorubicin against human epidermoid carcinoma (A-431) and renal adenocarcinoma (TK-10) cell lines . While precise numerical IC50 values are not publicly disclosed in peer-reviewed literature, the comparative statement 'IC50 values below that of standard chemotherapeutics like doxorubicin' indicates a quantifiable potency advantage over this widely used comparator .

Cytotoxicity vs. Doxorubicin
Data to verify
IC50 lower than doxorubicin
Reported cell-model response context
A-431, TK-10 cell lines; specific IC50 not disclosed
Anticancer Cytotoxicity Tetrazole derivatives

Xanthine Oxidase Competitive Inhibition

Research published in Bioorganic & Medicinal Chemistry assessed N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide as a xanthine oxidase (XO) inhibitor, demonstrating a competitive inhibition mechanism . In contrast, the standard XO inhibitor allopurinol exhibits an IC50 of 2.0 ± 0.01 µM, while structurally related 5-aryl-1H-tetrazoles show IC50 values ranging from 7.4 to 174.2 µM [1]. The competitive inhibition profile of this compound suggests a distinct binding mode compared to non-competitive or uncompetitive inhibitors, which may translate to differentiated efficacy and reduced off-target effects in hyperuricemia and gout models.

XO Inhibition Mechanism
Class-level
Competitive inhibition of xanthine oxidase
Supports XO active-site binding context
Allopurinol IC50 2.0 µM; related 5-aryl-tetrazoles IC50 7.4–174.2 µM
Enzyme inhibition Xanthine oxidase Hyperuricemia

Metabolic Stability Advantage

Tetrazole rings, including the 5-mercapto-1H-tetrazole moiety in N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, are established bioisosteres of carboxylic acids that confer enhanced metabolic stability while preserving similar binding profiles . This class-level advantage is supported by numerous structure-activity relationship (SAR) studies demonstrating that tetrazole-containing compounds exhibit prolonged half-lives and reduced clearance compared to their carboxylic acid counterparts in both in vitro microsomal assays and in vivo pharmacokinetic studies [1]. While direct comparative stability data for this specific compound are not available, the presence of the tetrazole ring provides a theoretical and empirically supported differentiation from analogous benzamides bearing carboxylic acid or other metabolically labile groups.

Metabolic Stability
Class-level
Tetrazole ring improves metabolic stability vs. carboxylic acid analogs
Supports stability screening context
Class-level property; direct compound data not reported
Metabolic stability Tetrazole Bioisostere

Anti-S. aureus Activity

Triazolo-tetrazole hybrids structurally related to N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide exhibit enhanced antimicrobial activity with minimum inhibitory concentrations (MICs) in the range of 2–8 µg/mL against Staphylococcus aureus . While direct MIC data for this specific compound are not reported, the presence of the mercapto-tetrazole pharmacophore suggests comparable or potentially superior activity relative to simple benzamides and other tetrazole derivatives that lack the mercapto group. This class-level inference is supported by the known antimicrobial properties of mercapto-substituted heterocycles, which can disrupt bacterial cell wall synthesis or enzyme function through thiol-mediated interactions.

Anti-S. aureus Activity
Class-level
Structurally related hybrids MIC 2–8 µg/mL
Supports antimicrobial screening context
MIC not directly reported for this compound
Antimicrobial Tetrazole MIC

Mercapto-tetrazole Benzamide Applications


Lead Optimization in Anticancer Drug Discovery

Based on evidence of cytotoxicity against A-431 and TK-10 cell lines with IC50 values below doxorubicin , this compound is ideally suited as a starting point for medicinal chemistry campaigns targeting solid tumors. Researchers can use it to explore structure-activity relationships (SAR) around the benzamide and tetrazole moieties to further improve potency and selectivity.

Xanthine Oxidase Chemical Probe

The competitive inhibition of xanthine oxidase makes this compound a valuable chemical probe for dissecting XO-mediated pathways in purine metabolism and for validating XO as a therapeutic target in gout and hyperuricemia. Its distinct mechanism relative to allopurinol [1] may enable studies of resistance mechanisms and combination therapies.

Scaffold for Antimicrobial Agent Development

The potential for antimicrobial activity inferred from structurally related mercapto-tetrazole hybrids (MIC 2–8 µg/mL against S. aureus) suggests this compound can serve as a core scaffold for synthesizing novel antibacterial agents, particularly against Gram-positive pathogens. Its mercapto group offers a site for further functionalization to enhance potency and spectrum.

Metabolic Stability & Prodrug Design

The tetrazole ring's established role as a metabolically stable carboxylic acid bioisostere positions this compound as a model system for investigating the impact of tetrazole substitution on pharmacokinetic properties. It can be used in comparative stability assays to guide the design of more stable drug candidates and prodrugs.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cytotoxicity endpoint comparison
Potency and selectivity in A-431, TK-10 cell lines
Xanthine oxidase pathway probe
Competitive inhibition mechanism
Active-site binding mode vs. allopurinol
Antimicrobial scaffold development
Mercapto-tetrazole pharmacophore
MIC determination against Gram-positive pathogens
Metabolic stability model
Tetrazole as metabolically stable bioisostere
Comparative microsomal stability and PK profiling

Technical Documentation Hub

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